[Hydroxy(4-nitrophenyl)methyl]propanedinitrile
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Overview
Description
[Hydroxy(4-nitrophenyl)methyl]propanedinitrile is a chemical compound with the IUPAC name 2-[hydroxy-(4-nitrophenyl)methyl]propanedinitrile. It has a molecular weight of 217.18 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a nitrophenyl group, and a propanedinitrile moiety.
Preparation Methods
The synthesis of [Hydroxy(4-nitrophenyl)methyl]propanedinitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Chemical Reactions Analysis
[Hydroxy(4-nitrophenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [Hydroxy(4-nitrophenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The nitro group can undergo redox reactions, generating reactive intermediates that can modulate cellular pathways. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways .
Comparison with Similar Compounds
[Hydroxy(4-nitrophenyl)methyl]propanedinitrile can be compared with similar compounds such as:
4-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the hydroxy and propanedinitrile moieties.
Malononitrile: Contains the propanedinitrile moiety but lacks the hydroxy and nitrophenyl groups.
4-Nitrophenol: Contains the nitrophenyl and hydroxy groups but lacks the propanedinitrile moiety.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
105590-51-0 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H7N3O3/c11-5-8(6-12)10(14)7-1-3-9(4-2-7)13(15)16/h1-4,8,10,14H |
InChI Key |
DTMNXRJMRPNOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C#N)C#N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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